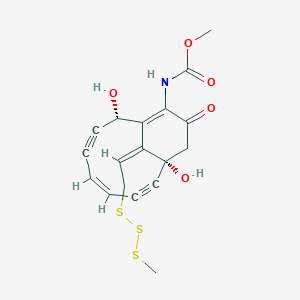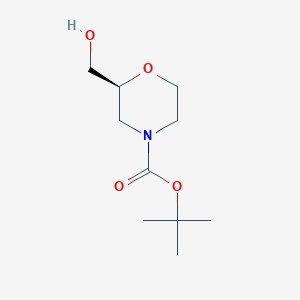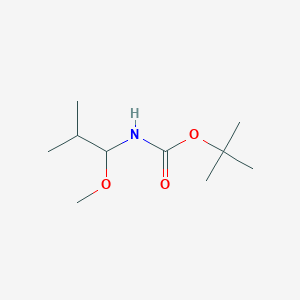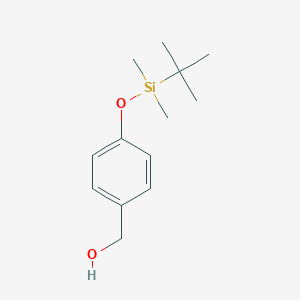
4-(叔丁基二甲基甲硅氧基)苄醇
描述
The compound "4-(tert-Butyldimethylsiloxy)benzyl alcohol" is a chemical species that can be used as an intermediate in organic synthesis. It is related to various silyl ether derivatives that serve as protecting groups for alcohols or as intermediates in the synthesis of complex molecules. The papers provided discuss different aspects of the synthesis, reactivity, and applications of similar tert-butyldimethylsiloxy compounds.
Synthesis Analysis
The synthesis of compounds related to "4-(tert-Butyldimethylsiloxy)benzyl alcohol" involves various strategies. For instance, the kinetic resolution of a related silyloxy pentanol using Lipase TL at low temperatures is described, leading to high enantiomeric purity of the resulting alcohol and acetate derivatives . Another approach involves the use of iodolactamization as a key step in the enantioselective synthesis of a benzyl carbamate derivative . Additionally, the synthesis of a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide, is reported .
Molecular Structure Analysis
The molecular structure of silyl ether derivatives is characterized by the presence of a silicon atom bonded to oxygen and hydrocarbon groups. The tert-butyldimethylsiloxy moiety is a common silyl protecting group in organic chemistry. The structure of various silylated nucleosides has been characterized using chemical and spectroscopic methods, including 13C-NMR spectroscopy, which is a fast method for determining silylation positions .
Chemical Reactions Analysis
The reactivity of tert-butyldimethylsiloxy compounds in chemical reactions is diverse. For example, the Michael addition of a tert-butyldimethylsiloxy pyrrole to arylsulfinyl benzoquinones under different catalytic conditions has been studied, leading to stereoselective adducts . In another study, a copper-catalyzed reaction of tosylmethylisocyanide with benzyl alcohols using tert-butyl hydroperoxide was developed, leading to the synthesis of oxazolones .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(tert-Butyldimethylsiloxy)benzyl alcohol" and related compounds are influenced by the presence of the silyl ether group. The stability of these compounds under various conditions, such as base-catalyzed isomerization in alcohols, is an important aspect of their reactivity . The introduction of silyl protecting groups can also enhance the stability of sensitive functional groups during synthetic procedures .
科学研究应用
环境影响和降解
结构与 4-(叔丁基二甲基甲硅氧基)苄醇相似的合成酚类抗氧化剂已被广泛研究其环境出现、归趋、人类接触和毒性。这些化合物,包括 2,6-二叔丁基-4-甲酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP) 等变体,已在室内灰尘、室外空气颗粒物、海床沉积物和河水中等各种环境基质中被检测到。它们在环境中的存在引起了对潜在毒性影响的担忧,包括肝毒性、内分泌破坏和致癌性。值得注意的是,这些抗氧化剂的一些转化产物可能表现出比母体化合物更大的毒性,这强调了进一步研究其环境行为和影响的必要性 (Liu & Mabury, 2020)。
醚化过程
甘油与各种醇(包括类似于 4-(叔丁基二甲基甲硅氧基)苄醇的苄醇衍生物)的醚化是生产生物燃料和其他有价值的醚化合物的关键过程。这些反应可以通过多种机制进行,生成单醚、二醚和三醚化合物等产物,这些化合物对于不同的工业应用至关重要。了解这些机制和影响醚化过程的因素对于优化这些化合物的生产和应用至关重要 (Palanychamy 等人,2022 年)。
燃料氧化剂的生物降解
甲基叔丁基醚 (MTBE) 和叔丁醇 (TBA) 等燃料氧化剂的微生物降解是一个重要的研究领域,鉴于这些化合物的环境持久性和潜在毒性。研究阐明了 MTBE 和 TBA 需氧和厌氧降解途径,突出了特定微生物酶的作用和 2-羟基异丁酸 (HIBA) 等中间体的形成。这些发现对于制定通过生物修复减轻燃料氧化剂对环境影响的策略至关重要 (Schmidt 等人,2004 年)。
在燃料和燃烧中的应用
丁醇等醇,源自或在结构上与 4-(叔丁基二甲基甲硅氧基)苄醇相关的醇,由于其良好的物理和热力学性质,正在被探索作为替代生物燃料。对以丁醇为燃料的火花点火 (SI) 发动机的性能、燃烧和排放的研究显示出有希望的结果,表明丁醇及其衍生物可以在开发更清洁、更高效的燃料中发挥至关重要的作用 (Veza 等人,2020 年)。
属性
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWTODLVZFTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434203 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyldimethylsiloxy)benzyl alcohol | |
CAS RN |
138585-08-7 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

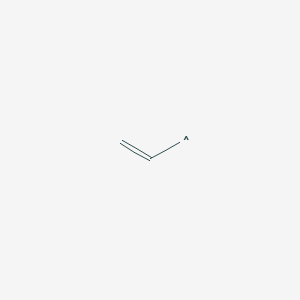

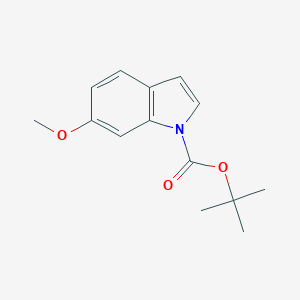





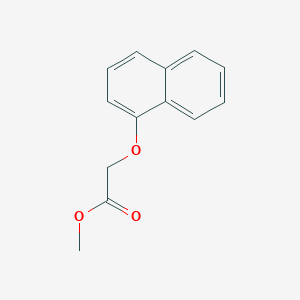
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
